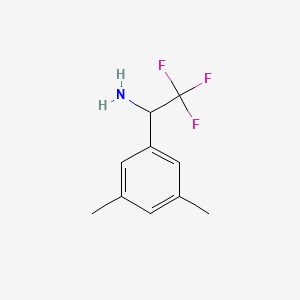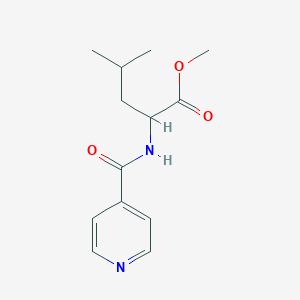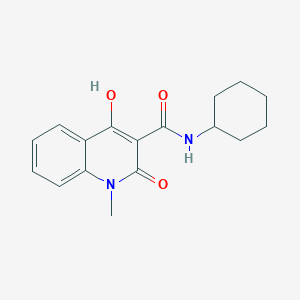
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of a trifluoroethylamine group attached to a dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 3,5-dimethylphenylamine with a trifluoroethylating agent. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenylamine reacts with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The trifluoroethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of an amine.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroacetone: Contains a carbonyl group instead of an amine.
1-(3,5-Dimethylphenyl)-2,2,2-trifluoropropane: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of both the trifluoroethylamine group and the dimethylphenyl ring, which confer distinct chemical and physical properties. The trifluoroethylamine group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
Fórmula molecular |
C10H12F3N |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
Clave InChI |
GXHOUDQDIGNXFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)C(C(F)(F)F)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B12455191.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12455195.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)


![N-benzyl-N'-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}pentanediamide](/img/structure/B12455252.png)
![2-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]carbamoyl}benzoic acid](/img/structure/B12455258.png)
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B12455263.png)
![4-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12455266.png)
![2-(4-Tert-butylphenyl)-6-(naphthalen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12455271.png)
